molecular formula C6H5BF3NO2 B13469457 (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid

(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid

Cat. No.: B13469457
M. Wt: 190.92 g/mol
InChI Key: GSRYOQRBGMIZCU-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is substituted with difluoromethyl and fluorine groups. The presence of these substituents imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization, chromatography, or other separation techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, from mild aqueous conditions to more stringent anhydrous and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzymatic activity. Additionally, the difluoromethyl and fluorine substituents can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

    (4-Fluorophenyl)boronic acid: Similar structure but with a single fluorine substituent on the phenyl ring.

    (5-Fluoro-2-methylpyridin-3-yl)boronic acid: Similar pyridine-based boronic acid with a methyl group instead of difluoromethyl.

Uniqueness

(5-(Difluoromethyl)-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. These substituents impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the combination of these groups with the boronic acid moiety makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H5BF3NO2

Molecular Weight

190.92 g/mol

IUPAC Name

[5-(difluoromethyl)-6-fluoropyridin-3-yl]boronic acid

InChI

InChI=1S/C6H5BF3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H

InChI Key

GSRYOQRBGMIZCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(F)F)(O)O

Origin of Product

United States

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